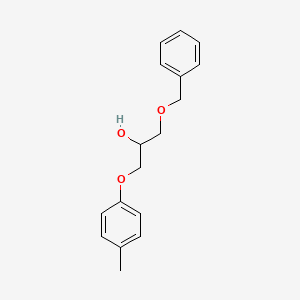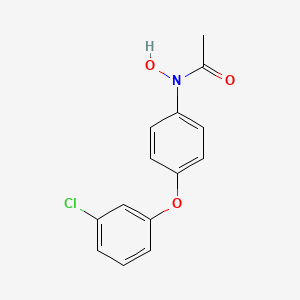
Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetamide group, a chlorophenoxy group, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenol with 4-nitrophenyl acetate to form 4-(3-chlorophenoxy)phenyl acetate. This intermediate is then subjected to hydrolysis and subsequent reaction with hydroxylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: This compound shares a similar acetamide structure but lacks the chlorophenoxy and hydroxy groups.
N-Acetoxy-N-[4-(3-chlorophenoxy)phenyl]acetamide: This compound has an acetoxy group instead of a hydroxy group.
Uniqueness
Acetamide, N-(4-(3-chlorophenoxy)phenyl)-N-hydroxy- is unique due to the presence of both the chlorophenoxy and hydroxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
103429-69-2 |
|---|---|
Fórmula molecular |
C14H12ClNO3 |
Peso molecular |
277.70 g/mol |
Nombre IUPAC |
N-[4-(3-chlorophenoxy)phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C14H12ClNO3/c1-10(17)16(18)12-5-7-13(8-6-12)19-14-4-2-3-11(15)9-14/h2-9,18H,1H3 |
Clave InChI |
NURXWYZTGPPLBV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



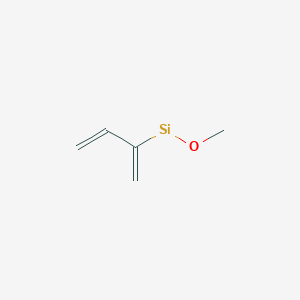
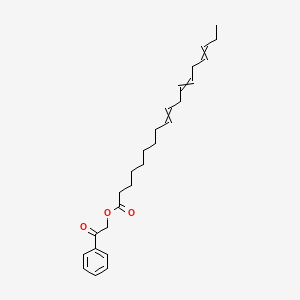
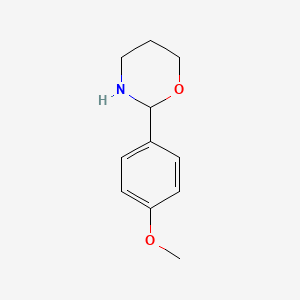
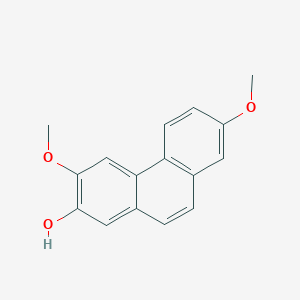
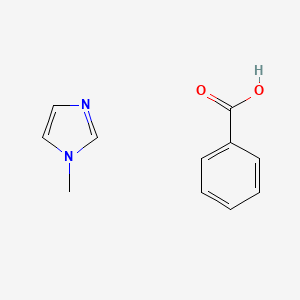



![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
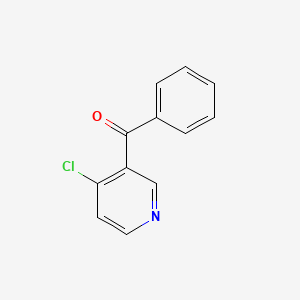
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)

